Home > Products > Screening Compounds P143580 > Sucrose dilaurate
Sucrose dilaurate - 25915-57-5

Sucrose dilaurate

Catalog Number: EVT-383668
CAS Number: 25915-57-5
Molecular Formula: C36H66O13
Molecular Weight: 706.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sucrose dilaurate is a compound derived from the esterification of sucrose and fatty acids, specifically lauric acid. It is classified as a sucrose ester, which serves primarily as an emulsifying agent. This compound is particularly valued for its ability to stabilize oil-in-water emulsions, making it widely used in culinary applications, especially in Japan. Its unique properties allow it to effectively bridge the gap between hydrophilic (water-attracting) and lipophilic (fat-attracting) substances, facilitating the creation of stable emulsions that are otherwise challenging to achieve .

Source and Classification

Sucrose dilaurate is synthesized from sucrose, a common sugar found in many plants, and lauric acid, which is predominantly derived from coconut oil and palm kernel oil. The classification of sucrose dilaurate falls under the category of emulsifiers, specifically sucrose esters (E473) and sucroglycerides (E474). These compounds are recognized for their surfactant properties, enabling them to reduce surface tension between immiscible liquids .

Synthesis Analysis

Methods

The synthesis of sucrose dilaurate involves a chemical reaction known as esterification. This process typically requires the following steps:

  1. Preparation of Reactants: Sucrose is mixed with lauric acid in the presence of a catalyst.
  2. Heating: The mixture is heated to facilitate the reaction, which forms the ester bonds between the hydroxyl groups of sucrose and the carboxyl groups of lauric acid.
  3. Purification: After the reaction completes, the product is purified to remove any unreacted materials and by-products.

Technical Details

The esterification reaction can be represented as follows:

Sucrose+Lauric AcidCatalyst HeatSucrose Dilaurate+Water\text{Sucrose}+\text{Lauric Acid}\xrightarrow{\text{Catalyst Heat}}\text{Sucrose Dilaurate}+\text{Water}

This reaction typically requires controlled conditions to optimize yield and purity, often involving the removal of water produced during the reaction to drive it towards completion .

Molecular Structure Analysis

Structure

The molecular structure of sucrose dilaurate consists of a sucrose backbone with two lauric acid chains attached via ester linkages. This structure provides both hydrophilic and lipophilic characteristics, crucial for its function as an emulsifier.

Data

  • Molecular Formula: C27_{27}H50_{50}O10_{10}
  • Molecular Weight: Approximately 482.68 g/mol
  • Functional Groups: Ester groups (-COOR) from lauric acid.

The presence of multiple hydroxyl groups on the sucrose molecule enhances its ability to interact with water, while the long hydrocarbon chains from lauric acid contribute to its fat affinity .

Chemical Reactions Analysis

Reactions

Sucrose dilaurate participates in various chemical reactions typical for esters:

  1. Hydrolysis: In aqueous environments or under acidic/basic conditions, it can undergo hydrolysis to revert back to sucrose and lauric acid.
  2. Transesterification: It can react with other alcohols or fatty acids to form different esters.
  3. Emulsification: It stabilizes emulsions by reducing interfacial tension between oil and water phases.

Technical Details

The stability of emulsions created with sucrose dilaurate can be influenced by factors such as temperature, pH, and concentration. Its ability to form stable foams (air-in-liquid emulsions) also makes it useful in culinary applications like mousses and foams .

Mechanism of Action

The mechanism by which sucrose dilaurate functions as an emulsifier involves:

  1. Adsorption at Interfaces: The compound adsorbs at the oil-water interface, aligning itself with its hydrophilic head in water and hydrophobic tail in oil.
  2. Reduction of Surface Tension: By lowering the surface tension between oil and water, it stabilizes small droplets of oil dispersed in water.
  3. Formation of a Protective Layer: The molecular structure creates a physical barrier around oil droplets, preventing coalescence and separation over time.

This dual affinity allows for effective stabilization of emulsions in various food products .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a fine powder.
  • Solubility: Soluble in water; insoluble in oils.
  • Melting Point: Varies based on formulation but generally around 50-60 °C.

Chemical Properties

  • pH Stability: Maintains functionality across a wide pH range.
  • Thermal Stability: Resistant to heat; retains properties when subjected to cooking processes.
  • Shelf Life: Stable under proper storage conditions but may degrade if exposed to moisture or high temperatures.

These properties make sucrose dilaurate suitable for various applications in food technology and culinary arts .

Applications

Sucrose dilaurate has several scientific uses:

  1. Food Industry: Used as an emulsifier in sauces, dressings, ice creams, and baked goods to improve texture and stability.
  2. Culinary Arts: Facilitates the creation of foams and airs that enhance the sensory experience of dishes.
  3. Pharmaceuticals: Acts as a stabilizing agent in formulations that require emulsification.

Its versatility stems from its ability to blend hydrophilic and lipophilic ingredients seamlessly, making it indispensable in modern gastronomy and food science .

Synthesis and Structural Optimization of Sucrose Dilaurate

Esterification Pathways: Mono- vs. Di-Ester Formation Dynamics

Sucrose dilaurate synthesis competes with mono- and poly-ester formation due to sucrose’s eight reactive hydroxyl groups. Primary hydroxyls (C6, C1', C6') exhibit higher reactivity, but achieving specific di-esterification is complex:

  • Transesterification: Dominates industrial production. Methyl laurate reacts with sucrose under basic catalysts (e.g., K₂CO₃). Mono-ester intermediates form rapidly, but di-ester yield depends on stoichiometry (e.g., 2:1 fatty acid/sucrose ratio) and reaction time. Prolonged durations favor di-esters but risk tri-ester byproducts [4].
  • Direct Esterification: Lauric acid reacts with sucrose under acidic conditions. This route faces dehydration side reactions and requires water removal to drive equilibrium toward esters. Di-ester selectivity is typically lower than transesterification [1] [8].
  • Enzymatic Pathways: Lipases (e.g., Candida antarctica Lipase B) enable regioselective di-ester synthesis under mild conditions. For example, vinyl laurate yields 95%+ mono-esters at 6-O positions, but di-ester synthesis demands excess acyl donor and extended incubation [7].

Critical Factor: The hydrophile-lipophile balance (HLB) of the product mixture dictates functionality. Sucrose dilaurate’s HLB (~5–6) overlaps with mono-laurate (HLB 12–16), necessitating precise reaction control to isolate the di-ester [1] [8].

Renewable Feedstock Utilization in Sustainable Synthesis

Sucrose dilaurate production leverages fully bio-based inputs, aligning with green chemistry principles:

  • Sucrose Source: Derived from sugarcane or sugar beet, contributing to 70%+ of global sucrose supply. Pretreatment via steam explosion or enzymatic hydrolysis optimizes purity for esterification [2].
  • Lauric Acid Source: Primarily sourced from coconut or palm kernel oil. Fractional distillation isolates ≥C12 chains, with lauric acid comprising 45–50% of kernel oil [4].
  • Two-Stage Biorefinery Integration: A scalable approach minimizes waste:
  • Esterification: Lauric acid → methyl laurate using methanol and solid acid catalysts (e.g., Amberlyst 15).
  • Transesterification: Methyl laurate + sucrose → sucrose dilaurate via solid base catalysts (e.g., Amberlyst 21).This process achieves 95% methyl laurate yield (Stage 1) and 70%+ di-ester selectivity (Stage 2) [4].

Table 1: Renewable Feedstock Specifications for Sucrose Dilaurate Synthesis

FeedstockPrimary SourceKey PretreatmentPurity Requirement
SucroseSugarcane/BeetCrystallization≥99.5%
Lauric AcidCoconut/Palm OilFractional Distillation≥90% C12
MethanolBiomass GasificationDehydration≥99.9%

Catalytic Systems for Enhanced Regioselectivity

Catalysts govern di-ester yield and positional specificity:

  • Chemical Catalysts:
  • Base Catalysts (K₂CO₃, NaHCO₃): Accelerate transesterification but promote saponification. Selectivity for di-esters rarely exceeds 60% [1].
  • Acid Catalysts (H₂SO₄, pTSA): Effective for esterification but cause sucrose caramelization >100°C. Co-catalysts (e.g., CrCl₃·6H₂O) improve di-ester yield to 75% in dimethyl sulfoxide (DMSO) [3].
  • Heterogeneous Catalysts: Amberlyst 21 (solid base) enables continuous-flow transesterification, achieving 70% di-ester yield at 120°C and ambient pressure. Catalyst reuse >4 cycles is feasible with <5% activity loss [4].
  • Biocatalysts: Immobilized lipases exhibit unmatched regioselectivity. Thermomyces lanuginosus lipase selectively generates 6-O-monoesters; di-esters require engineered mutants or prolonged reactions. Recent advances achieve 80% di-ester yield under solvent-free conditions [7].

Table 2: Catalytic Performance in Sucrose Dilaurate Synthesis

Catalyst TypeExampleDi-Ester YieldRegioselectivityLimitations
Homogeneous BaseK₂CO₃≤60%Low (mixed isomers)Saponification side reactions
Homogeneous AcidpTSA + CrCl₃·6H₂O≤75%ModerateCaramelization risk
Heterogeneous Solid AcidAmberlyst 1598% (methyl laurate)N/ARequires methanol co-solvent
Heterogeneous Solid BaseAmberlyst 2170%LowPore blockage in continuous flow
Lipase (Immobilized)C. antarctica Lipase B80%High (6,6'-di-ester)High enzyme cost

Purification Challenges in Mixed Ester Systems

Isolating sucrose dilaurate from mono-, tri-, and poly-esters is industrially challenging due to structural similarities:

  • Chromatographic Separation: Size-exclusion chromatography resolves esters by molecular weight. However, mono- (MW 524) and di-ester (MW 707) masses overlap with tri-esters (MW 890), reducing resolution [5].
  • Solvent Extraction: Liquid-liquid separation exploits polarity differences. Non-polar solvents (hexane) extract di/tri-esters, while polar solvents (ethanol) recover mono-esters. Efficiency depends on fatty acid chain length [4].
  • Crystallization: Selective precipitation from acetone/water mixtures achieves 90% di-ester purity. Challenges arise from similar solubility profiles of mono- and di-esters in organic media [1].
  • Membrane Filtration: Nanofiltration membranes (200–500 Da MWCO) show promise for continuous separation but face fouling from sucrose degradation products [4] [5].

Analytical Constraints: HLB determination often misrepresents composition. Commercial "sucrose dilaurate" (HLB ~5) may contain 30–50% mono-esters due to calculation methods equating mono-ester mass fraction to HLB (e.g., 40% mono-ester ≈ HLB 8), not actual hydrophilicity [8].

Table 3: Purification Techniques for Sucrose Dilaurate

MethodPrinciplePurity AchievedDrawbacks
Solvent ExtractionPolarity partitioning85–90%High solvent consumption
CrystallizationSolubility differential90–95%Low yield; energy-intensive
ChromatographyMolecular size/polarity≥95%Non-scalable; expensive resins
Membrane NanofiltrationMolecular weight cutoff80–85%Fouling; low flux rates

Properties

CAS Number

25915-57-5

Product Name

Sucrose dilaurate

IUPAC Name

[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2-dodecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate

Molecular Formula

C36H66O13

Molecular Weight

706.9 g/mol

InChI

InChI=1S/C36H66O13/c1-3-5-7-9-11-13-15-17-19-21-28(40)46-34-32(44)30(42)26(23-37)48-36(34,35(25-39)33(45)31(43)27(24-38)47-35)49-29(41)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-34,37-39,42-45H,3-25H2,1-2H3

InChI Key

BMHNFXNMWLKAIM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCC)CO)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCC)CO)O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@]1([C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)OC(=O)CCCCCCCCCCC)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.